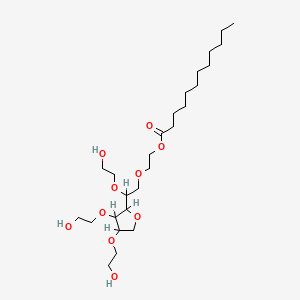

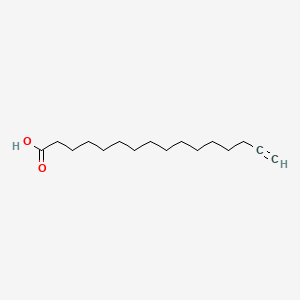

15-十六碳炔酸

描述

15-Hexadecynoic acid, also known as Alkynyl Palmitic Acid, is a chemical probe for SCRIB palmitoylation and palmitoyl acyltransferases (PATs). This biochemical can be used to identify and characterize the post-translational S-palmitoylation of proteins with Click Chemistry .

Molecular Structure Analysis

The molecular formula of 15-Hexadecynoic acid is C16H28O2. It has an average mass of 252.392 Da and a monoisotopic mass of 252.208923 Da .Chemical Reactions Analysis

15-Hexadecynoic acid is involved in the post-translational S-palmitoylation of proteins. This process is important for the function of many proteins, particularly those involved in signal transduction pathways .Physical And Chemical Properties Analysis

15-Hexadecynoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 371.8±15.0 °C at 760 mmHg, and a flash point of 180.7±15.1 °C. It has 2 H bond acceptors, 1 H bond donor, and 14 freely rotating bonds .科学研究应用

蛋白质棕榈酰化分析的生物正交化学

15-十六碳炔酸(15-HDYA)被用于生物正交点击化学分析中,以分析蛋白质的棕榈酰化,如用μ-阿片受体所证实的。该技术允许快速有效地确定各种细胞蛋白(包括G蛋白偶联受体)的棕榈酰化状态(Ebersole 等,2014)。

在脂氧合酶抑制中的作用

15-十六碳炔酸与15-脂氧合酶(15-LOXes)相关,后者在炎症、敏感性、动脉粥样硬化和某些癌症中至关重要。对15-LOX抑制剂(分为杂环、酚类和烯丙基衍生物)的研究突出了这些抑制剂在化疗和肥胖症治疗中的潜力(Sadeghian & Jabbari,2016)。

在结直肠癌中的意义

对15-脂氧合酶-1(15-LOX-1)及其代谢物(如13-S-羟基十八碳二烯酸(13-S-HODE))的研究表明,在人类结肠癌中这些物质减少,可能影响肿瘤生长和凋亡。这一发现表明15-LOX-1及其代谢物在结直肠癌发生中具有重要作用(Shureiqi 等,1999)。

与一氧化氮的相互作用

对15-脂氧合酶的研究揭示了它与一氧化氮的相互作用,影响了该酶的活性以及一氧化氮的生物利用度。这种相互作用在15-LOX表达和产物形成增强的炎症条件下尤为重要(O’Donnell 等,1999)。

大鼠组织中的代谢物分析

15-十六碳炔酸的代谢物13(S)-羟基-顺式-9,反式-11-十八碳二烯酸(13(S)-HODE),由15-脂氧合酶-1作用形成,是一种重要的细胞内信号剂。已经开发出一种从生物材料中分离和定量13(S)-HODE的方法,为其在细胞增殖和分化中的作用提供了见解(Cho, Gallaher, & Csallany, 2003)。

作用机制

Target of Action

15-Hexadecynoic acid, also known as Hexadec-15-ynoic acid, is a modified form of palmitic acid . It is often used as a reagent in studying the post-translational S-palmitoylation of proteins . The primary targets of 15-Hexadecynoic acid are proteins that undergo S-palmitoylation, a reversible post-translational modification that involves the addition of the fatty acid palmitate to cysteine residues .

Mode of Action

The compound interacts with its targets through a process known as S-palmitoylation . This process involves the covalent attachment of the fatty acid palmitate to the cysteine residues of proteins . The terminal alkyne group of 15-Hexadecynoic acid can be used in linking reactions, known as click chemistry . This chemistry is characterized by high dependability and specificity of the azide-alkyne bioconjugation reactions .

Biochemical Pathways

15-Hexadecynoic acid plays a significant role in various biochemical pathways. It is involved in the regulation of the Hippo signaling pathway . This pathway plays key roles in organ size control and tumor suppression . Moreover, it is also involved in the regulation of the MAPK pathway .

Pharmacokinetics

It is known that the compound is a crystalline solid and has solubility in DMF, DMSO, and Ethanol . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 15-Hexadecynoic acid’s action are primarily related to its role in protein S-palmitoylation . This modification serves to regulate protein trafficking, membrane localization, and signaling activities . In the context of the Hippo pathway, the compound’s action can influence organ size control and tumor suppression .

安全和危害

未来方向

属性

IUPAC Name |

hexadec-15-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h1H,3-15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZGUNYANHPRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70243987 | |

| Record name | 15-Hexadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99208-90-9 | |

| Record name | 15-Hexadecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099208909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Hexadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

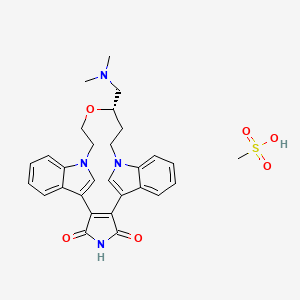

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)